molecular formula C7H12O4 B055906 L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) CAS No. 119943-83-8

L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI)

Cat. No.: B055906
CAS No.: 119943-83-8
M. Wt: 160.17 g/mol
InChI Key: LDWYDEKCIVRELL-RITPCOANSA-N
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Preparation Methods

The synthesis of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .

Comparison with Similar Compounds

L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can be compared with other similar compounds, such as:

    L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-: This compound lacks the methyl ester group.

    D-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester: This is the enantiomer of the compound .

The uniqueness of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWYDEKCIVRELL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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